Glycine, N-(2,6-dimethylphenyl)-

Overview

Description

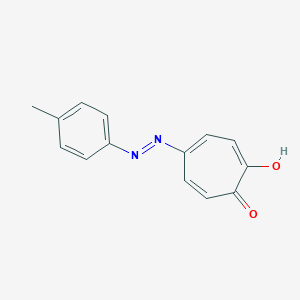

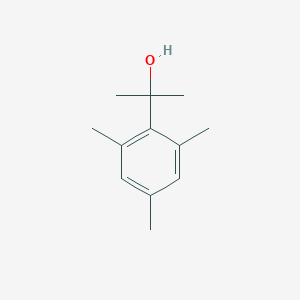

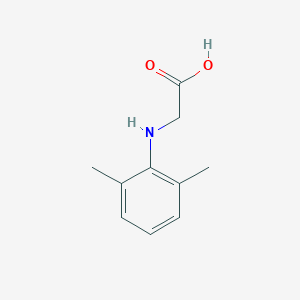

“Glycine, N-(2,6-dimethylphenyl)-” is a compound with the molecular formula C10H13NO2 . It contains a total of 26 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amine, and 1 hydroxyl group .

Synthesis Analysis

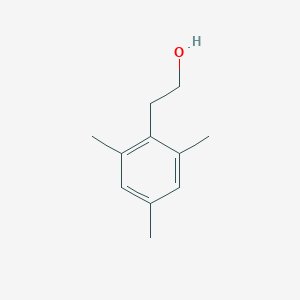

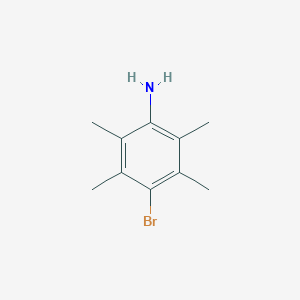

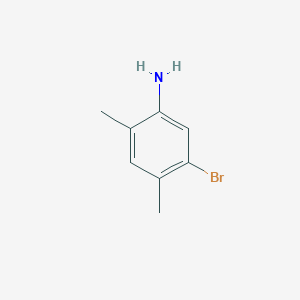

Glycine can be synthesized from various sources such as serine, threonine, choline, sarcosine (N-methyl glycine), glyoxylate, and as a by-product during the synthesis of l-carnitine . A specific method for the synthesis of ethyl [(2,6-dimethylphenyl)amino]acetate, a related compound, involves stirring a mixture of 2,6-dimethylaniline and ethylbromoacetate with anhydrous sodium acetatetrihydrate in ethanol .Molecular Structure Analysis

The molecular structure of “Glycine, N-(2,6-dimethylphenyl)-” consists of 10 Carbon atoms, 13 Hydrogen atoms, 1 Nitrogen atom, and 2 Oxygen atoms . It contains a total of 26 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amine, and 1 hydroxyl group .Physical And Chemical Properties Analysis

“Glycine, N-(2,6-dimethylphenyl)-” is a compound with the molecular formula C10H13NO2 . It contains a total of 26 atoms, including 13 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .Mechanism of Action

Target of Action

It is known that this compound is a derivative of lidocaine , a local anesthetic that primarily targets voltage-gated sodium channels in neurons, preventing the propagation of action potentials and thus causing a loss of sensation .

Mode of Action

, we can infer from its structural similarity to lidocaine that it may also interact with voltage-gated sodium channels. Lidocaine works by binding to these channels and stabilizing their inactive state, which prevents the initiation and conduction of nerve impulses . It’s plausible that “Glycine, N-(2,6-dimethylphenyl)-” operates in a similar manner.

Biochemical Pathways

Lidocaine primarily affects the nervous system by blocking sodium channels and inhibiting the propagation of action potentials .

Pharmacokinetics

Lidocaine is usually administered locally and is well-absorbed through mucous membranes. It is extensively metabolized in the liver and excreted in the urine .

Result of Action

Based on its structural similarity to lidocaine, it may also act as a local anesthetic, causing a temporary loss of sensation in the area where it is applied by blocking nerve impulses .

Action Environment

For instance, lidocaine’s efficacy can be enhanced in an acidic environment, which promotes its uncharged form that more readily penetrates nerve membranes .

properties

IUPAC Name |

2-(2,6-dimethylanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-4-3-5-8(2)10(7)11-6-9(12)13/h3-5,11H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOQHEWCUXULLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356565 | |

| Record name | Glycine, N-(2,6-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycine, N-(2,6-dimethylphenyl)- | |

CAS RN |

103095-36-9 | |

| Record name | Glycine, N-(2,6-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.